Bis(2,2,3,3,3-pentafluoropropyl)amine
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Overview
Description
Bis(2,2,3,3,3-pentafluoropropyl)amine is a chemical compound with the molecular formula C6H5F10N and a molecular weight of 281.1 g/mol . It is characterized by the presence of two 2,2,3,3,3-pentafluoropropyl groups attached to an amine nitrogen atom. This compound is known for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine typically involves the reaction of 2,2,3,3,3-pentafluoropropylamine with a suitable halogenated precursor under controlled conditions. One common method involves the use of 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3,3-pentafluoropropyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines with fewer fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines with various functional groups.
Oxidation Reactions: Products include amine oxides and other oxidized derivatives.
Reduction Reactions: Products include partially or fully reduced amines.
Scientific Research Applications
Bis(2,2,3,3,3-pentafluoropropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of Bis(2,2,3,3,3-pentafluoropropyl)amine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropylamine: A related compound with a single 2,2,3,3,3-pentafluoropropyl group.
Bis(2,2,3,3,3-pentafluoropropyl) carbonate: A compound with similar fluorinated groups but different functional groups.
Uniqueness
Bis(2,2,3,3,3-pentafluoropropyl)amine is unique due to its dual 2,2,3,3,3-pentafluoropropyl groups, which impart enhanced chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F10N/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h17H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCAENPEZRYHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)NCC(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F10N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381992 |
Source
|
Record name | Bis(1H,1H-perfluoropropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883498-76-8 |
Source
|
Record name | Bis(1H,1H-perfluoropropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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